

# INY-05-040: A Second-Generation PROTAC for Targeted AKT Degradation

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## Compound of Interest

Compound Name: INY-05-040

Cat. No.: B12371434

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## An In-Depth Technical Guide for Researchers and Drug Development Professionals

Introduction: The serine/threonine kinase AKT is a central node in the PI3K/AKT signaling pathway, a cascade frequently hyperactivated in a majority of human cancers, driving cell proliferation, survival, and metabolism.<sup>[1][2]</sup> While catalytic inhibitors of AKT have shown clinical efficacy, their therapeutic window can be narrow.<sup>[1][2]</sup> Proteolysis-targeting chimeras (PROTACs) offer an alternative therapeutic modality by inducing the degradation of target proteins rather than just inhibiting their enzymatic activity. This guide provides a detailed overview of **INY-05-040**, a potent and selective second-generation pan-AKT degrader.<sup>[1][2]</sup>

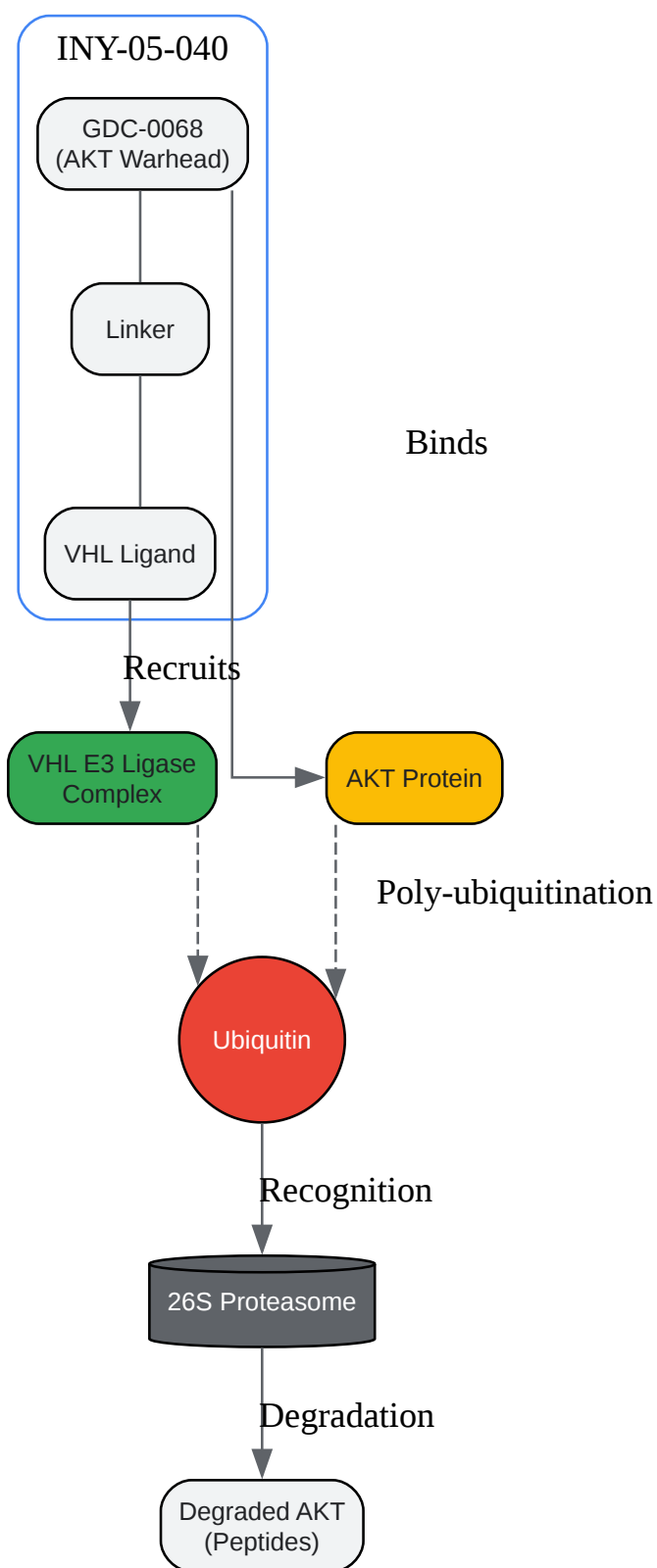
**INY-05-040** was developed to improve upon the first-generation AKT degrader, INY-03-041, which exhibited relatively slow degradation kinetics.<sup>[1][3]</sup> **INY-05-040** demonstrates rapid and sustained degradation of all three AKT isoforms, leading to superior suppression of AKT-dependent phenotypes in cancer cell lines compared to both its predecessor and traditional catalytic inhibitors.<sup>[1][2]</sup>

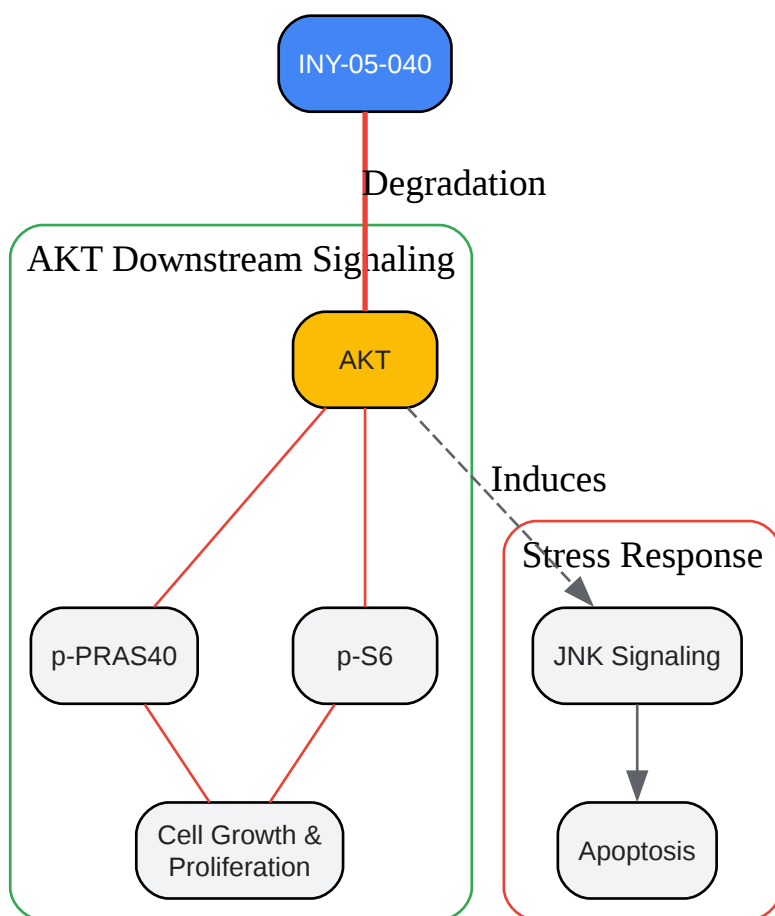
## Core Components and Mechanism of Action

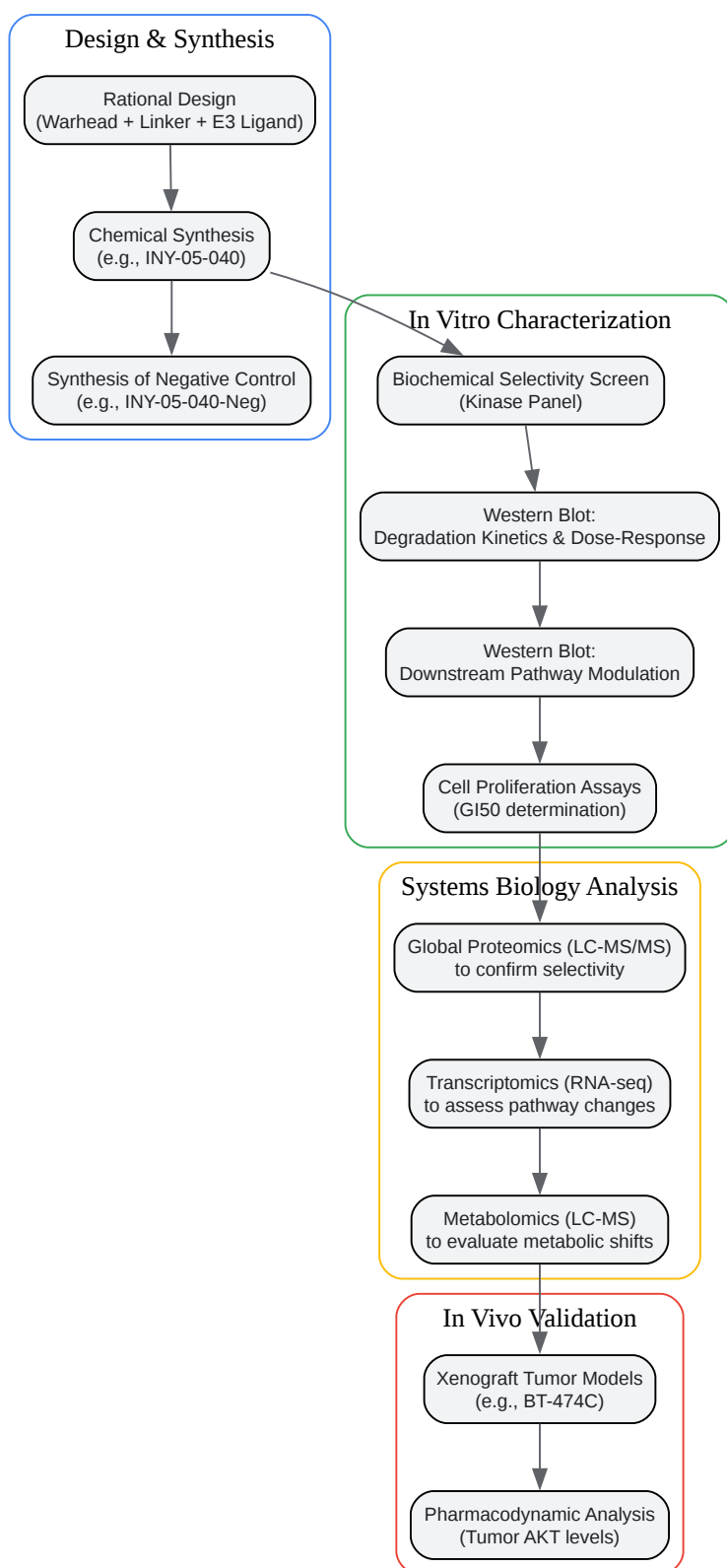
**INY-05-040** is a heterobifunctional molecule engineered to simultaneously bind to the target protein (AKT) and an E3 ubiquitin ligase. Its structure consists of:

- Warhead: The catalytic AKT inhibitor GDC-0068, which provides selectivity for the AKT protein.[\[1\]](#)[\[3\]](#)
- E3 Ligase Recruiter: A ligand for the Von Hippel-Lindau (VHL) E3 ubiquitin ligase.[\[1\]](#)[\[3\]](#)
- Linker: A ten-hydrocarbon linker that connects the warhead and the VHL ligand, optimizing the formation of a stable ternary complex between AKT and VHL.[\[1\]](#)[\[3\]](#)

The mechanism of action, consistent with other PROTACs, involves the hijacking of the ubiquitin-proteasome system. **INY-05-040** facilitates the formation of a ternary complex between an AKT isoform and the VHL E3 ligase complex. This proximity induces the poly-ubiquitination of AKT, marking it for recognition and subsequent degradation by the 26S proteasome. This process is catalytic, as a single molecule of **INY-05-040** can induce the degradation of multiple AKT protein molecules.







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## References

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